Egfr-IN-47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-47 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown promise in the treatment of non-small cell lung cancer (NSCLC) by selectively inhibiting mutant forms of EGFR, which are often implicated in cancer progression .
准备方法
The synthesis of Egfr-IN-47 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
化学反应分析
Egfr-IN-47 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the compound.
科学研究应用
Egfr-IN-47 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Researchers use this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
作用机制
Egfr-IN-47 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
相似化合物的比较
Egfr-IN-47 is unique in its selectivity for mutant forms of EGFR, which distinguishes it from other EGFR inhibitors. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
This compound’s specificity for mutant EGFR forms and its potential to overcome resistance mechanisms make it a promising candidate for further development in cancer therapy.
属性
分子式 |
C29H35N7 |
---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
6-(aminomethyl)-7-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)-3-phenylphenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C29H35N7/c1-34-13-15-35(16-14-34)27-12-11-23(18-26(27)21-7-3-2-4-8-21)32-29-31-20-22-17-25(19-30)36(28(22)33-29)24-9-5-6-10-24/h2-4,7-8,11-12,17-18,20,24H,5-6,9-10,13-16,19,30H2,1H3,(H,31,32,33) |
InChI 键 |
CJZBVEFQWNNGOR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)CN)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。